N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride
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Overview
Description
N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride is a chemical compound with the molecular formula C10H20ClFN2O2 and a molecular weight of 254.73 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride typically involves the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amine substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using various reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the pyrrolidine ring.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol, TFA, hydrochloric acid in ethyl acetate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate Hydrochloride
- (2R,4S)-N-Boc-4-Hydroxypiperidine-2-carboxylic acid methyl ester
Uniqueness
N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom on the pyrrolidine ring. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOQMCJMKAZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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